3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol
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Overview
Description
3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol is an organic compound that features a thiophenol core substituted with a fluoro group and a tetrahydrofurfuryloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the thiophenol core: This can be achieved through the reaction of a suitable thiol with a halogenated aromatic compound under basic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the tetrahydrofurfuryloxy methyl group: This step involves the reaction of the thiophenol derivative with tetrahydrofurfuryl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluoro group or to modify the thiophenol group using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium carbonate
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: De-fluorinated thiophenol derivatives
Substitution: Various substituted thiophenol derivatives
Scientific Research Applications
3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]thiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro group can enhance binding affinity and selectivity, while the thiophenol core can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Lacks the tetrahydrofurfuryloxy methyl group, making it less complex and potentially less versatile.
3-Fluorothiophenol: Similar structure but without the tetrahydrofurfuryloxy methyl group, leading to different reactivity and applications.
4-[(Tetrahydrofurfuryloxy)methyl]thiophenol: Lacks the fluoro group, which may reduce its binding affinity and selectivity in biological applications.
Properties
IUPAC Name |
3-fluoro-4-(oxolan-2-ylmethoxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2S/c13-12-6-11(16)4-3-9(12)7-14-8-10-2-1-5-15-10/h3-4,6,10,16H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKFRWSTVRQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=C(C=C(C=C2)S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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